molecular formula C10H5BrClNO B13495470 8-Bromo-4-chloroquinoline-2-carbaldehyde

8-Bromo-4-chloroquinoline-2-carbaldehyde

Cat. No.: B13495470
M. Wt: 270.51 g/mol
InChI Key: WXOSBCYIEYVHQI-UHFFFAOYSA-N
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Description

8-Bromo-4-chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloroquinoline-2-carbaldehyde typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 4-chloroquinoline using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 8-bromo-4-chloroquinoline is then subjected to formylation to introduce the aldehyde group at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-4-chloroquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of the bromine and chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-4-chloroquinoline-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms in specific positions on the quinoline ring, along with the aldehyde group at the 2-position. This unique combination of functional groups enhances its reactivity and potential for various chemical transformations and applications .

Properties

Molecular Formula

C10H5BrClNO

Molecular Weight

270.51 g/mol

IUPAC Name

8-bromo-4-chloroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5BrClNO/c11-8-3-1-2-7-9(12)4-6(5-14)13-10(7)8/h1-5H

InChI Key

WXOSBCYIEYVHQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2C(=C1)Br)C=O)Cl

Origin of Product

United States

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